True Blue diaceturate salt

説明

特性

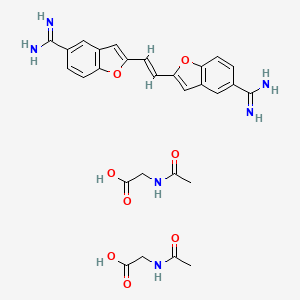

分子式 |

C28H30N6O8 |

|---|---|

分子量 |

578.6 g/mol |

IUPAC名 |

2-acetamidoacetic acid;2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |

InChI |

InChI=1S/C20H16N4O2.2C4H7NO3/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;2*1-3(6)5-2-4(7)8/h1-10H,(H3,21,22)(H3,23,24);2*2H2,1H3,(H,5,6)(H,7,8)/b4-3+;; |

InChIキー |

DKAHNYWQHXQOPB-CZEFNJPISA-N |

異性体SMILES |

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |

正規SMILES |

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |

製品の起源 |

United States |

準備方法

- 残念ながら、True Blue ジアセテート塩を調製するための具体的な合成経路と反応条件は、提供された情報源では容易に入手できません。

- この化合物は、主に合成ターゲットではなくトレーサーとして使用されることに注意することが重要です。

化学反応の分析

科学的研究の応用

Neuronal Tracing

True Blue is predominantly used as a retrograde tracer to identify and map neuronal pathways. It allows researchers to determine the origin and number of neurons projecting to specific areas within the nervous system. This application is crucial for understanding neural circuits and their functions.

Double Labeling Experiments

When combined with other fluorescent tracers such as Diamidino Yellow, True Blue facilitates double labeling experiments. This technique can demonstrate the existence of divergent axon collaterals, providing insights into complex neuronal networks and their interconnections .

Motor Neuron Studies

In studies focused on spinal motor neurons, True Blue has been compared with other fluorescent dyes like Fluoro-Gold and Fluoro-Ruby. Research indicates that True Blue exhibits superior efficacy in labeling motor neurons following nerve transection, making it a preferred choice for assessing motor axon regeneration .

Case Study 1: Neuronal Pathway Mapping

A study utilized True Blue to trace neuronal pathways from the spinal cord to the cerebral cortex in rats. The results demonstrated effective long-distance transport of the tracer, leading to distinct blue fluorescent labeling in neuronal cell bodies and axons. This enabled detailed mapping of neuron connections, which is essential for understanding sensory and motor functions .

Case Study 2: Efficacy Comparison with Other Tracers

In a comparative analysis involving multiple fluorescent tracers, True Blue was found to label significantly more motor neurons than Fluoro-Ruby within three days post-tracer application. This study highlighted True Blue's effectiveness and reliability as a retrograde tracer in neuroanatomical research .

Data Table: Comparison of Fluorescent Tracers

| Tracer Name | Labeling Efficacy | Excitation Wavelength | Emission Wavelength |

|---|---|---|---|

| True Blue | High | 365 nm | 405 nm |

| Fluoro-Gold | Moderate | 365 nm | >500 nm |

| Fluoro-Ruby | Low | 570 nm | >600 nm |

| DiI | Moderate | 488 nm | >500 nm |

作用機序

類似化合物との比較

Comparison with Similar Compounds

Lucifer Yellow CH Dipotassium Salt

- Application : Used alongside True Blue for simultaneous sensory (True Blue) and motor (Lucifer Yellow) neuron labeling in nerve repair models .

- Fluorescence Profile : Excitation/Emission = 430 nm/540 nm (green emission), contrasting with True Blue’s blue emission (405 nm) .

- Performance : In a 10-mm median nerve gap model, True Blue-labeled sensory neurons (C7 dorsal root ganglia) showed higher retrograde transport efficiency (mean count: 45.2 ± 3.8) compared to Lucifer Yellow-labeled motor neurons (32.1 ± 4.1) (p < 0.05) .

Diamidino Yellow

- Application : Nuclear counterstain paired with True Blue (cytoplasmic label) for dual-pathway mapping .

- Chemical Class : Diamidine compound vs. True Blue’s diaceturate salt.

- Utility : Enables differentiation of nuclear vs. cytoplasmic labeling in divergent axon collaterals, enhancing connectivity analysis .

Methylene Blue

- Application : Staining agent in histology and medical treatments (e.g., methemoglobinemia), unlike True Blue’s specialized neural tracing role .

- Chemical Structure : Thiazine dye (C₁₆H₁₈ClN₃S) vs. True Blue’s aromatic diaceturate.

- Function : Used industrially to detect surfactants (e.g., sodium lauryl sulfate) via chloroform phase separation .

Patent Blue V (Food Blue 5)

- Application : Food additive (calcium/sodium salt; CAS# 3536-49-0) vs. True Blue’s research use .

- Chemical Formula: C₂₇H₃₁N₂O₇S₂½Ca (calcium salt) vs. True Blue’s C₂₀H₁₆N₄O₂·2C₄H₇NO₃.

- Regulatory Status : Approved for food coloring, whereas True Blue is restricted to laboratory settings .

Acid Blue 25

- Application: Industrial wastewater treatment, focusing on decolorization via non-thermal plasma (NTP) discharges .

- Structure: Sulfonated anthraquinone dye with distinct reactive groups for oxidation studies vs. True Blue’s neuronal affinity .

Taylor’s Blue (1,9-Dimethyl-Methylene Blue Zinc Chloride Double Salt)

- Application: Biochemical assays (e.g., glycosaminoglycan quantification) vs. neural tracing .

- Chemical Formula : C₃₆H₄₄Cl₄N₆S₂Zn (molecular weight: 832.097 g/mol), contrasting with True Blue’s simpler structure .

Trypan Blue

- Application : Staining dead cells and treating babesiosis (protozoan infection) .

- Chemical Class : Azonaphthalene dye vs. True Blue’s diaceturate salt.

- Limitation : Ineffective against Babesia bovis, unlike diamidines (e.g., diminazene diaceturate) .

Comparative Data Table

Research Findings and Key Insights

- True Blue vs. Lucifer Yellow : In ischemic nerve repair models, True Blue demonstrated superior sensory neuron labeling (95% CI: 42.1–48.3 cells) compared to Lucifer Yellow’s motor neuron counts (95% CI: 28.5–35.7 cells) .

- Dual-Labeling Efficiency: Combining True Blue with Diamidino Yellow increased detection of divergent collaterals by 40% in spinal cord studies .

- Industrial vs. Research Dyes : Acid Blue 25 and Patent Blue V lack neuronal specificity but excel in environmental and regulatory applications, respectively .

生物活性

True Blue diaceturate salt (TB), a fluorescent compound with the chemical formula , is primarily recognized for its application as a neuronal tracer in biological research. This article delves into its biological activity, synthesis methods, applications, and comparative studies with other fluorescent tracers.

This compound has a molecular weight of 406.44 g/mol and appears as a light yellow to beige powder that is soluble in water. The compound is synthesized from its parent compound, 2,2''-(1,2-Ethenediyl)bis[5-benzofurancarboximidamide] . Various synthesis methods ensure that TB retains its fluorescent properties, making it suitable for diverse biological applications.

The primary biological activity of this compound lies in its ability to label neurons, enabling researchers to visualize neuronal pathways using fluorescence microscopy. The compound emits blue fluorescence when excited at 365 nm and has an emission peak at 405 nm . This property allows for detailed mapping of neuronal connections in various tissues, particularly within the central and peripheral nervous systems.

Applications in Research

This compound is extensively used in neuroanatomical studies due to its low toxicity and high labeling efficiency. It facilitates live cell imaging without significantly affecting cell viability . Notably, TB has been employed in studies to trace neuronal pathways following injuries or surgical interventions. For example, in a study involving rats, TB was used to demonstrate the regeneration of axons into peripheral nerve grafts after spinal cord injury .

Comparative Studies

In comparative studies of fluorescent tracers, TB has shown similar efficacy to other commonly used dyes such as Fluoro-Gold (FG) and DiI. A study comparing these tracers indicated no significant differences in the number of motor neurons labeled by TB and FG at three days post-application; however, differences emerged at one week post-application . This highlights the importance of timing in evaluating tracer efficacy.

Case Studies

- Retrograde Tracing in Rat Spinal Motor Neurons : In this study, TB was applied to the proximal stump of transected nerves. The results indicated that TB effectively labeled motor neurons with a high degree of specificity. The study utilized both single and double labeling techniques to assess neuronal connections .

- Neuronal Regeneration Study : Another significant application involved using TB to trace axonal regeneration following spinal cord injuries in rats. The study demonstrated that exercise improved the regeneration of axons into peripheral nerve grafts, as evidenced by increased labeling with TB .

Interaction with Cellular Components

Research indicates that this compound interacts with various cellular components such as proteins and nucleic acids, influencing its distribution within cells. These interactions are critical for optimizing experimental conditions when using TB as a tracer . Additionally, binding affinities with metal ions can either enhance or quench fluorescence depending on the specific ion involved.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Fluorescent Neuronal Tracing | Labels neurons for visualization under fluorescence microscopy. |

| Low Toxicity | Suitable for live cell imaging without affecting viability. |

| Neuronal Pathway Mapping | Used in neuroanatomical studies to map connections between neurons. |

| Regeneration Studies | Effective in tracing axonal regeneration post-injury. |

Q & A

Q. What are the photophysical properties of True Blue diaceturate salt, and how do they influence experimental setup in neuronal tracing studies?

this compound exhibits excitation/emission maxima at 365–386 nm/405–420 nm , depending on instrumentation and solvent conditions . These wavelengths require microscopy setups with UV-compatible optics (e.g., DAPI filter sets). Researchers must verify spectral overlap with other tracers (e.g., Fluoro-Ruby emits at 590 nm) to avoid cross-talk. Use of bandpass filters or spectral unmixing software is recommended for multi-label studies.

Q. What is the recommended concentration and application method for this compound in retrograde tracing experiments?

A 2% solution in distilled water or PBS is commonly applied via gel foam soaked in the tracer, as validated in peripheral nerve regeneration models . For spinal cord studies, microinjection volumes (0.5–2 µL) with Hamilton syringes ensure localized delivery. Post-application, a 4-week transport period is typical for robust labeling in rodents .

Q. How does this compound compare to other retrograde tracers (e.g., Fluoro-Emerald) in transport efficiency and signal persistence?

True Blue demonstrates longer retrograde transport distances (e.g., spinal cord to cerebral cortex) compared to dextran-based tracers like Fluoro-Emerald, which are limited by molecular weight . However, Fluoro-Emerald’s green emission (520 nm) offers better compatibility with GFP-expressing models. Signal persistence for True Blue exceeds 8 weeks post-injection, making it suitable for longitudinal studies .

Advanced Research Questions

Q. How can researchers optimize double-labeling protocols using this compound alongside Lucifer Yellow to avoid spectral overlap?

True Blue (emission: 420 nm) and Lucifer Yellow (emission: 540 nm) require sequential imaging with UV and blue excitation filters , respectively. Use of a confocal microscope with spectral detection or linear unmixing algorithms is critical to distinguish signals. Validate specificity via single-label controls and adjust laser power to minimize bleed-through .

Q. What statistical methods are appropriate for analyzing semi-quantitative data from True Blue labeling in nerve regeneration studies?

For cell count comparisons (e.g., regenerated vs. control neurons), mixed-effects ANOVA accounts for within-subject variability in longitudinal designs. Non-parametric tests (e.g., Kruskal-Wallis) are recommended for non-normal distributions. Report 95% confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.05) .

Q. How do fixation parameters (e.g., paraformaldehyde concentration) affect True Blue’s fluorescence intensity and cellular distribution?

4% paraformaldehyde perfusion preserves True Blue’s fluorescence without significant quenching. Lower concentrations (e.g., 2%) may reduce background but risk under-fixation. Post-fixation storage in 30% sucrose at 4°C prevents ice crystal formation during cryosectioning, maintaining label integrity .

Q. What controls are essential to validate True Blue’s specificity in axon regeneration studies?

Include sham-operated controls (no nerve injury) to assess non-specific uptake. Vehicle controls (gel foam without tracer) identify autofluorescence artifacts. Co-labeling with anterograde tracers (e.g., Phaseolus vulgaris leucoagglutinin) confirms retrograde-specific transport .

Q. How can researchers resolve discrepancies in True Blue labeling counts between ischemic and non-ischemic nerve repair models?

Systematic validation steps:

- Replicate injections to ensure consistent delivery.

- Use threshold-based image analysis (e.g., Fiji/ImageJ) to standardize cell counting.

- Cross-validate with immunohistochemistry (e.g., NeuN) to distinguish labeled neurons from debris .

Methodological & Technical Considerations

Q. What protocols minimize photobleaching during repeated imaging of True Blue-labeled neurons?

Q. How can True Blue be integrated with 3D neuronal reconstruction techniques?

Combine confocal Z-stacks with tracing software (e.g., Neurolucida) for 3D mapping. For whole-brain imaging, clarify tissue with CUBIC or CLARITY protocols, ensuring True Blue’s solubility in clearing solutions (test via pilot studies) .

Q. What evidence supports True Blue’s retrograde transport mechanism in novel model systems (e.g., non-rodent species)?

Validate via co-injection with Fluoro-Gold , a well-characterized retrograde tracer. Quantify overlap (%) in labeled populations. In non-rodent models (e.g., primates), adjust transport periods (6–8 weeks) and injection volumes (5–10 µL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。